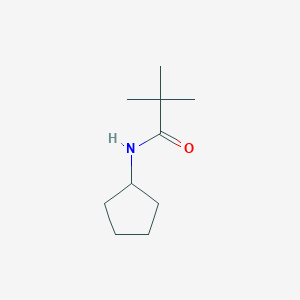
3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate, also known as AM-630, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1997 by scientists at the University of Connecticut, and has since been used in various scientific research applications. The purpose of
Mécanisme D'action
3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate is a selective antagonist of the CB2 cannabinoid receptor. It works by blocking the binding of endogenous cannabinoids to the CB2 receptor, thereby preventing their physiological effects. This mechanism of action makes it a valuable tool for studying the role of the endocannabinoid system in various physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and to inhibit the growth of cancer cells in vitro. It has also been shown to have a potential role in the treatment of obesity and metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate in lab experiments is its selectivity for the CB2 receptor. This allows for precise manipulation of the endocannabinoid system without affecting other physiological processes. However, one limitation of using this compound is its relatively low potency compared to other synthetic cannabinoid receptor antagonists.
Orientations Futures
There are several future directions for research on 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate. One area of interest is the potential use of this compound in the treatment of cancer. Another area of interest is the role of the endocannabinoid system in metabolic disorders, such as obesity and diabetes. Additionally, there is ongoing research into the development of more potent and selective synthetic cannabinoid receptor antagonists.
Méthodes De Synthèse
The synthesis of 3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate involves several steps, including the preparation of 2-(acetyloxy)benzoic acid, 3-acetyl-2-methyl-1-phenyl-1H-indole-5-carboxylic acid, and the coupling of these two compounds. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Applications De Recherche Scientifique
3-acetyl-2-methyl-1-phenyl-1H-indol-5-yl 2-(acetyloxy)benzoate has been used in various scientific research applications, particularly in the field of cannabinoid research. It has been used to investigate the role of the endocannabinoid system in various physiological processes, including pain, inflammation, and appetite regulation. It has also been used to study the effects of cannabinoids on cancer cells and the potential use of cannabinoids in cancer treatment.
Propriétés
IUPAC Name |
(3-acetyl-2-methyl-1-phenylindol-5-yl) 2-acetyloxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO5/c1-16-25(17(2)28)22-15-20(13-14-23(22)27(16)19-9-5-4-6-10-19)32-26(30)21-11-7-8-12-24(21)31-18(3)29/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMINYZYXYNGKGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3=CC=CC=C3)C=CC(=C2)OC(=O)C4=CC=CC=C4OC(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-pyrazol-1-yl)phenyl]-1-[3-(1H-pyrazol-4-yl)propanoyl]prolinamide](/img/structure/B6075294.png)
![ethyl 4-(4-chlorobenzyl)-1-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B6075302.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide](/img/structure/B6075308.png)

![methyl N-{[1-(4-fluorobenzyl)-3-hydroxy-2-oxo-3-piperidinyl]methyl}glycinate](/img/structure/B6075318.png)
![1-(3-fluorobenzyl)-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6075325.png)
![1-[1-({1-[(8-fluoro-2-quinolinyl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B6075330.png)

![1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6075342.png)

![N-(tetrahydrofuran-2-ylmethyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6075362.png)
![2-(1-(2-fluorobenzyl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B6075365.png)
![N-[3-(methylthio)benzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6075378.png)
